2-Chloro-2-fluoro-1-(2-thienyl)-ethanone
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Overview
Description
2-Chloro-2-fluoro-1-(2-thienyl)ethanone is an organic compound with the molecular formula C6H4ClFOS It is a derivative of ethanone, where the hydrogen atoms are substituted by chlorine, fluorine, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1-(2-thienyl)ethanone typically involves the reaction of 2-thiophenecarboxaldehyde with a chlorinating and fluorinating agent. One common method is the use of thionyl chloride (SOCl2) and hydrogen fluoride (HF) under controlled conditions. The reaction proceeds as follows:
Step 1: 2-Thiophenecarboxaldehyde is reacted with thionyl chloride to form 2-chloro-2-thienyl ethanone.
Step 2: The resulting compound is then treated with hydrogen fluoride to introduce the fluorine atom, yielding 2-Chloro-2-fluoro-1-(2-thienyl)ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include amides, thioethers, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and corresponding reduced derivatives.
Scientific Research Applications
2-Chloro-2-fluoro-1-(2-thienyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-2-fluoro-1-(2-thienyl)ethanone exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-fluoro-1-(2-thienyl)ethanone
- 2-Chloro-2-bromo-1-(2-thienyl)ethanone
- 2-Fluoro-2-iodo-1-(2-thienyl)ethanone
Uniqueness
2-Chloro-2-fluoro-1-(2-thienyl)ethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the thienyl group makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
58750-67-7 |
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Molecular Formula |
C6H4ClFOS |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-chloro-2-fluoro-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C6H4ClFOS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI Key |
VAIANNKNWQKMFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(F)Cl |
Origin of Product |
United States |
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